N-ethyl-2-(1H-indol-4-ylmethyl)-6-(1-methyltriazol-4-yl)pyridine-4-carboxamide
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Overview
Description
“N-ethyl-2-(1H-indol-4-ylmethyl)-6-(1-methyltriazol-4-yl)pyridine-4-carboxamide” is a synthetic organic compound that features a complex molecular structure. It contains an indole moiety, a triazole ring, and a pyridine carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(1H-indol-4-ylmethyl)-6-(1-methyltriazol-4-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Formation of the Pyridine Carboxamide:
Final Assembly: The final compound can be assembled by coupling the indole, triazole, and pyridine carboxamide intermediates under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(1H-indol-4-ylmethyl)-6-(1-methyltriazol-4-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating diseases.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-ethyl-2-(1H-indol-4-ylmethyl)-6-(1-methyltriazol-4-yl)pyridine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-(1H-indol-4-ylmethyl)-6-(1-methyltriazol-4-yl)pyridine-4-carboxamide: can be compared with other indole, triazole, and pyridine derivatives.
Indole Derivatives: Compounds like tryptamine and serotonin.
Triazole Derivatives: Compounds such as fluconazole and itraconazole.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H20N6O |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-ethyl-2-(1H-indol-4-ylmethyl)-6-(1-methyltriazol-4-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C20H20N6O/c1-3-21-20(27)14-10-15(23-18(11-14)19-12-26(2)25-24-19)9-13-5-4-6-17-16(13)7-8-22-17/h4-8,10-12,22H,3,9H2,1-2H3,(H,21,27) |
InChI Key |
MMMRGZLSUKMQOD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=NC(=C1)C2=CN(N=N2)C)CC3=C4C=CNC4=CC=C3 |
Origin of Product |
United States |
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